molecular formula C13H16ClN5 B1521281 5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride CAS No. 1170367-63-1

5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride

Cat. No.: B1521281
CAS No.: 1170367-63-1
M. Wt: 277.75 g/mol
InChI Key: NCKXAGRKUKAZGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C₁₃H₁₅N₅Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 1-phenyl-3-(3-aminopropyl)-1H-pyrazole-4-carbonitrile with hydrochloric acid to form the hydrochloride salt. The reaction typically requires specific conditions, such as controlled temperature and pH levels, to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps to isolate the final product and ensure its quality.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce corresponding oxo-compounds, while reduction can lead to the formation of amines.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be utilized in biological studies to investigate its interactions with biological molecules and pathways.

  • Industry: The compound can be used in the production of materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole derivatives with similar structures may exhibit comparable properties and applications.

  • Aminopropyl compounds: Compounds containing the aminopropyl group can have similar reactivity and uses.

Uniqueness: 5-Amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride is unique due to its specific structural features, which contribute to its distinct chemical and biological properties.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

IUPAC Name

5-amino-3-(3-aminopropyl)-1-phenylpyrazole-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5.ClH/c14-8-4-7-12-11(9-15)13(16)18(17-12)10-5-2-1-3-6-10;/h1-3,5-6H,4,7-8,14,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKXAGRKUKAZGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)CCCN)C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Reactant of Route 3
Reactant of Route 3
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Reactant of Route 4
Reactant of Route 4
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Reactant of Route 5
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride
Reactant of Route 6
5-amino-3-(3-aminopropyl)-1-phenyl-1H-pyrazole-4-carbonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.